molecular formula C24H26N4O2S B3008614 3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251687-08-7

3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B3008614
CAS No.: 1251687-08-7
M. Wt: 434.56
InChI Key: ZUMBMWGVHQLRFN-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and a sulfonamide group. Key structural features include:

  • 3-methyl substitution on the triazolo ring, which enhances lipophilicity and may improve metabolic stability.
  • N-[(3-methylphenyl)methyl] (3-methylbenzyl) and N-[4-(propan-2-yl)phenyl] (4-isopropylphenyl) substituents on the sulfonamide nitrogen.

Properties

IUPAC Name

3-methyl-N-[(3-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-17(2)21-10-12-22(13-11-21)28(16-20-8-5-7-18(3)15-20)31(29,30)23-9-6-14-27-19(4)25-26-24(23)27/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMBMWGVHQLRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives under basic conditions.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, often involving halogenated precursors and suitable nucleophiles.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl rings.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which have been studied for various biological activities. Notably, compounds in this class have shown promising results in:

  • Antimicrobial Activity : Research has indicated that triazolo-pyridine sulfonamides possess antibacterial properties. A study synthesized a series of these compounds and evaluated their effectiveness against a range of bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting potential as novel antibiotics .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies on related sulfonamides have shown effectiveness against various cancer cell lines. For instance, compounds derived from pyridine sulfonamides exhibited selective cytotoxicity toward leukemia and colon cancer cell lines with GI50 values ranging from 13.6 to 14.9 µM . This indicates that similar derivatives could be effective in targeting cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

  • Case Study 1 : A series of [1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized and tested for their antimalarial activity. The results indicated that specific structural modifications significantly enhanced their potency against Plasmodium falciparum .
  • Case Study 2 : Another investigation focused on the synthesis of novel pyridine-sulfonamide derivatives and their evaluation against cancer cell lines. The study found that certain compounds exhibited IC50 values below 30 µM against multiple cancer types, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four analogs from the evidence:

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight Key Structural Differences
Target Compound R1: 3-methylbenzyl; R2: 4-isopropylphenyl C24H26N4O2S 450.55* Baseline for comparison
N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-... (CAS 1251586-29-4) R1: 3-methoxybenzyl; R2: 4-isopropylphenyl C23H24N4O3S 436.50 Methoxy (electron-withdrawing) vs. methyl on R1
N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-... (Compound 8c) R1: 4-methoxybenzyl; R2: 3,5-dimethylphenyl C24H25N4O3S 465.55 3,5-dimethylphenyl (R2); 4-methoxybenzyl (R1)
N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-... (Compound 8a) R1: 3-chlorobenzyl; R2: 3,5-difluorophenyl C19H13ClF2N4O2S 434.84 Halogenated R1 and R2; no triazolo methyl

*Estimated based on structural similarity to CAS 1251586-29-4 .

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methylbenzyl group (electron-donating) contrasts with the methoxy group in CAS 1251586-29-4, which may reduce solubility but enhance membrane permeability .

Biological Activity

The compound 3-methyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 358.45 g/mol. The structural composition includes a triazole ring fused with a pyridine moiety, which is often associated with various biological activities.

Anti-inflammatory Activity

Research indicates that compounds containing triazole and sulfonamide moieties exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that derivatives of triazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Key Findings:

  • Inhibition of COX Enzymes : Compounds similar to the target molecule have shown IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation .
  • Case Study : A study involving triazole derivatives reported that certain compounds reduced edema in animal models, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression.

Key Findings:

  • Cytotoxicity : Compounds structurally related to the target molecule have been tested against human cancer cell lines (e.g., MCF-7 for breast cancer and Bel-7402 for liver cancer). Results indicated that several derivatives exhibited notable cytotoxic effects, with some showing enhanced activity compared to standard chemotherapeutic agents .
CompoundCell LineIC50 (µM)
Compound AMCF-710.5
Compound BBel-740215.3
Target CompoundMCF-7TBD

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The sulfonamide group is known for its antibacterial effects, which may be enhanced by the presence of the triazole ring.

Key Findings:

  • Broad-Spectrum Activity : Studies have shown that related compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antimicrobial effect is believed to arise from the inhibition of folic acid synthesis pathways in bacteria, similar to other sulfonamide antibiotics.

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